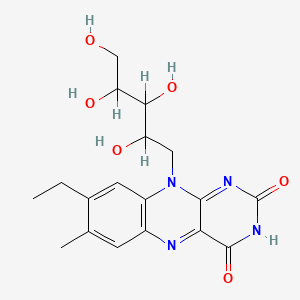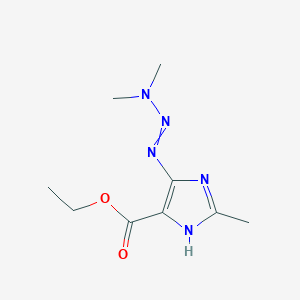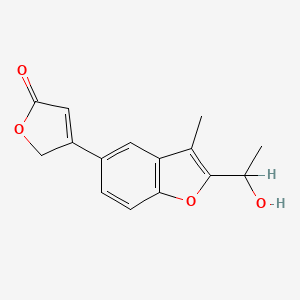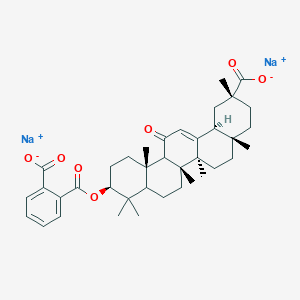
disodium;(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-(2-carboxylatobenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
disodium;(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-(2-carboxylatobenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate is a derivative of glycyrrhetinic acid, which is a triterpenoid compound primarily sourced from the roots of the licorice plant (Glycyrrhiza glabra). Glycyrrhetinic acid is known for its various pharmacological properties, including anti-inflammatory, anti-tumor, antibacterial, antiviral, and antioxidant effects . The modification to form glycyrrhetinic acid 3-O-hemiphthalate aims to enhance its therapeutic efficacy and reduce potential side effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of glycyrrhetinic acid 3-O-hemiphthalate typically involves the esterification of glycyrrhetinic acid with hemiphthalic anhydride. The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine, under reflux conditions . The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of glycyrrhetinic acid derivatives, including glycyrrhetinic acid 3-O-hemiphthalate, often involves the extraction of glycyrrhetinic acid from licorice roots followed by chemical modification. The extraction process includes hydrolysis of glycyrrhizin to yield glycyrrhetinic acid, which is then subjected to esterification reactions .
Analyse Des Réactions Chimiques
Types of Reactions: disodium;(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-(2-carboxylatobenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycyrrhetinic acid derivatives with different functional groups.
Reduction: Reduction reactions can modify the keto groups present in the compound.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various glycyrrhetinic acid derivatives with altered pharmacological properties, such as enhanced anti-inflammatory or anti-tumor activities .
Applications De Recherche Scientifique
disodium;(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-(2-carboxylatobenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other bioactive compounds.
Biology: It is studied for its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancers, and viral infections.
Mécanisme D'action
The mechanism of action of glycyrrhetinic acid 3-O-hemiphthalate involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.
Anti-tumor: It induces apoptosis and inhibits the proliferation of cancer cells.
Antiviral: It interferes with viral replication and enhances the immune response.
Comparaison Avec Des Composés Similaires
Glycyrrhetinic Acid: The parent compound with similar pharmacological properties but different potency and side effect profiles.
Glycyrrhetinic Acid 3-O-Mono-β-D-Glucuronide: Another derivative with enhanced solubility and bioavailability.
Deoxoglycyrrhetol: A reduced form of glycyrrhetinic acid with distinct biological activities.
Uniqueness: disodium;(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-(2-carboxylatobenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate is unique due to its specific esterification, which enhances its therapeutic efficacy and reduces potential side effects compared to its parent compound and other derivatives .
Propriétés
Numéro CAS |
66067-20-7 |
|---|---|
Formule moléculaire |
C38H48Na2O7 |
Poids moléculaire |
662.8 g/mol |
Nom IUPAC |
disodium;(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-(2-carboxylatobenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C38H50O7.2Na/c1-33(2)27-12-15-38(7)29(36(27,5)14-13-28(33)45-31(42)23-11-9-8-10-22(23)30(40)41)26(39)20-24-25-21-35(4,32(43)44)17-16-34(25,3)18-19-37(24,38)6;;/h8-11,20,25,27-29H,12-19,21H2,1-7H3,(H,40,41)(H,43,44);;/q;2*+1/p-2/t25-,27?,28+,29?,34-,35-,36+,37-,38-;;/m1../s1 |
Clé InChI |
INOXKZRJJCCHEM-AONLVFIFSA-L |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)C4=CC=CC=C4C(=O)[O-])C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] |
SMILES isomérique |
C[C@]12CC[C@@](C[C@@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C6=CC=CC=C6C(=O)[O-])C)(C)C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1OC(=O)C4=CC=CC=C4C(=O)[O-])C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] |
Synonymes |
GAHPh glycyrrhetinic acid 3-O-hemiphthalate glycyrrhetinic acid 3-O-hemiphthalate disodium glycyrrhetinic acid hemiphthalate glycyrrhetinic acid monohemiphthalate disodium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


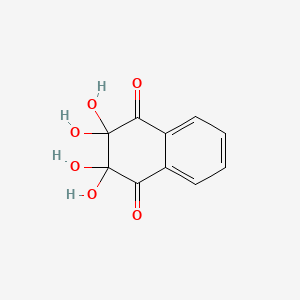
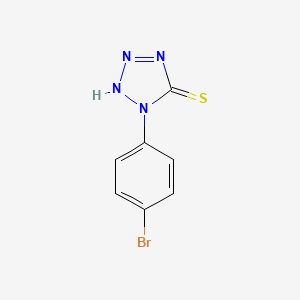
![2-[2-(3-Methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)hydrazinyl]benzoic acid](/img/structure/B1211534.png)
![1(4H)-Naphthalenone, 4-[2-(3-furanyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4-hydroxy-3,4a,8,8-tetramethyl-](/img/structure/B1211536.png)
![7,8-Dimethoxy-1,5-dimethyl-3-phenylpyrazolo[3,4-c]isoquinoline](/img/structure/B1211537.png)
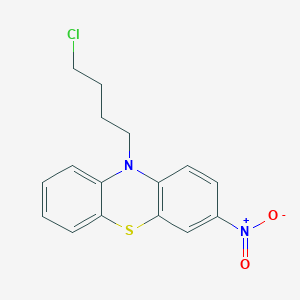
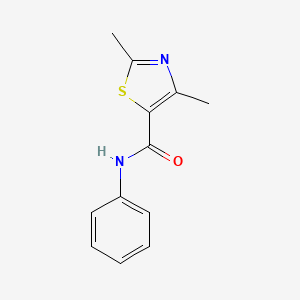
![1,3,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-11-ium-12-ide](/img/structure/B1211543.png)
